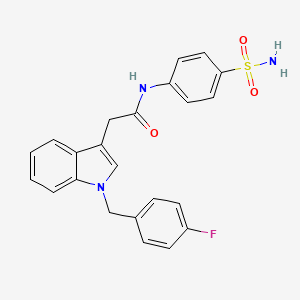
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide-based compounds and is commonly referred to as FL118.
Applications De Recherche Scientifique
Analgesic Agent Research
- A series of (indol-3-yl)alkylamides, including derivatives with 4-fluorobenzyl moieties, exhibited promising analgesic properties. These compounds showed potency comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. Among them, a 4-fluorobenzyl derivative was identified as a lead compound for further pharmacomodulation (Fouchard et al., 2001).
Antiallergic Agent Development
- In a study focused on developing antiallergic compounds, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated significant potency. It was notably more effective than astemizole in histamine release assays and showed inhibitory activity in interleukin production tests (Menciu et al., 1999).
Antioxidant and Antimicrobial Applications
- Derivatives of 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one, including compounds related to 2-(5-fluoro-1H-indol-1-yl)acetoamide, showed notable antioxidant and antimicrobial activities. These findings highlight potential applications in addressing oxidative stress and microbial infections (Rao et al., 2019).
Cancer Research
- Novel sulfonamide derivatives, including those related to N-(4-sulfamoylphenyl)acetamide, exhibited significant cytotoxic activity against breast and colon cancer cell lines. This suggests potential applications in the development of new cancer therapies (Ghorab et al., 2015).
Anti-Inflammatory Drug Design
- Indole acetamide derivatives have been synthesized and evaluated for anti-inflammatory properties. These compounds target cyclooxygenase domains and show potential as anti-inflammatory drugs (Al-Ostoot et al., 2020).
Antiplasmodial Properties
- A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, including compounds with 4-fluorophenyl groups, demonstrated potential in vitro antiplasmodial properties against Plasmodium falciparum, indicating possible applications in malaria treatment (Mphahlele et al., 2017).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity. This highlights their potential in oxidative stress management and pharmaceutical applications (Chkirate et al., 2019).
Photovoltaic Efficiency and Drug Ligand Interactions
- Bioactive benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, their interactions with Cyclooxygenase 1 (COX1) were explored for pharmaceutical applications (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c24-18-7-5-16(6-8-18)14-27-15-17(21-3-1-2-4-22(21)27)13-23(28)26-19-9-11-20(12-10-19)31(25,29)30/h1-12,15H,13-14H2,(H,26,28)(H2,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAIWHYCFJJFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2816739.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]furan-2-carboxamide](/img/structure/B2816742.png)
![5-[(2-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2816743.png)

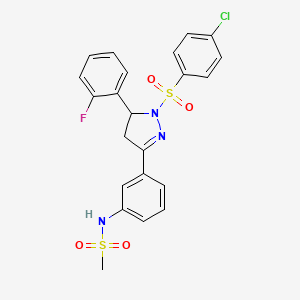
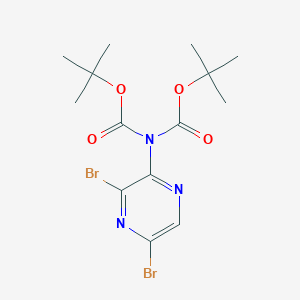
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

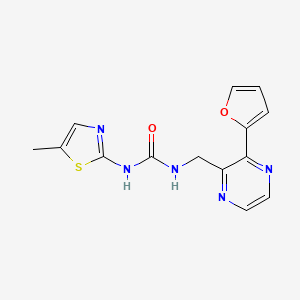
![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)
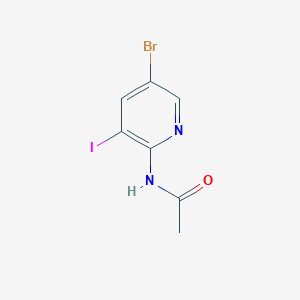
![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)